molecular formula C18H26N2O2 B10890823 (4-Cyclohexylpiperazin-1-yl)(2-methoxyphenyl)methanone

(4-Cyclohexylpiperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B10890823
M. Wt: 302.4 g/mol
InChI Key: RHKUSBGSUGXSIW-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE is a chemical compound with the molecular formula C19H27NO2 It is known for its unique structure, which includes a cyclohexyl group attached to a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE typically involves the reaction of cyclohexylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of (4-CYCLOHEXYLPIPERAZINO)(2-HYDROXYPHENYL)METHANONE.

    Reduction: Formation of (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANOL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicine, (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-CYCLOHEXYLPIPERAZINO)(2-HYDROXYPHENYL)METHANONE
  • (4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANOL
  • (4-CYCLOHEXYLPIPERAZINO)(2-CHLOROPHENYL)METHANONE

Uniqueness

(4-CYCLOHEXYLPIPERAZINO)(2-METHOXYPHENYL)METHANONE is unique due to its combination of a cyclohexyl group, a piperazine ring, and a methoxyphenyl group This combination imparts specific chemical and physical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C18H26N2O2/c1-22-17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3

InChI Key

RHKUSBGSUGXSIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCCC3

Origin of Product

United States

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